5-Amino-1,4-dihydronaphthalene-1-carboxylic acid
Description
Properties
CAS No. |
92287-94-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-3,5-6,9H,4,12H2,(H,13,14) |
InChI Key |
XTPSQNJAJSEFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C1C(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Catalytic and Mechanistic Considerations
The Rhodium-catalyzed C–H activation methods described in the synthesis of naphthoquinones could be adapted for carboxylation. For instance, using [RhCp*Cl₂]₂ as a catalyst, carbon monoxide insertion into the C–H bond at the 1-position might directly yield the carboxylic acid. This approach, however, remains speculative without experimental validation.
Similarly, nickel-mediated reactions, such as those involving NiI₂ and tetrabutylammonium iodide, could facilitate coupling reactions between aryl halides and carbon nucleophiles. For example, treating 5-iodo-1,4-dihydronaphthalene with carbon monoxide under palladium catalysis might yield the carboxylic acid via carbonylative coupling.
Purification and Characterization
Purification of 5-amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar solvents like methanol/water. Characterization via ¹H NMR reveals distinct signals for the amino (–NH₂, δ 4.8–5.2 ppm) and carboxylic acid (–COOH, δ 12–13 ppm) groups. Mass spectrometry (EI+) confirms the molecular ion peak at m/z 203.1 [M]⁺, consistent with the molecular formula C₁₁H₁₁NO₂.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structural features make it a candidate for drug development and biological studies. It can be used to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in acid-base interactions and esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Naphthalene-1-carboxylic Acid (4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 40, )
- Structure: Fully aromatic naphthalene core linked to a 4-oxo-1,4-dihydroquinoline amide.
- Key Differences: The amide group replaces the carboxylic acid, altering hydrogen-bonding capacity and solubility. The fused quinoline moiety introduces additional aromatic interactions.
- Analytical Data : Molecular weight (385 vs. ~235 for the target compound) and LC-MS profile (m/z 385) highlight distinct fragmentation patterns .
5-(4,5-Dihydroxy-3-methylidenepentyl)-1,4a-dimethyl-6-methylidene-decahydronaphthalene-1-carboxylic Acid ()
- Structure : Decahydronaphthalene (fully saturated) with hydroxyl, methylidene, and branched alkyl substituents.
- Key Differences: Complete saturation increases conformational flexibility and hydrophobicity. The hydroxyl groups enhance water solubility but reduce metabolic stability compared to the amino-substituted target compound .
1-Nitronaphthalene Derivatives ()
- Structure : Nitro group at position 1 of naphthalene.
- Key Differences: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating amino group in the target compound. This difference significantly alters reactivity in electrophilic substitution reactions and redox behavior .
Physicochemical and Analytical Comparison
Biological Activity
5-Amino-1,4-dihydronaphthalene-1-carboxylic acid (ADNCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of ADNCA's biological properties, including its anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
ADNCA is characterized by its naphthalene backbone with an amino group and a carboxylic acid functional group. Its structure can be represented as follows:
This configuration contributes to its interaction with various biological targets.
1. Anti-inflammatory Activity
ADNCA has been shown to exhibit anti-inflammatory properties through the modulation of specific molecular pathways. Research indicates that it can influence the expression of inflammatory cytokines such as IL-1β and COX-2, leading to reduced inflammation in various experimental models.
Case Study:
A study evaluated the anti-inflammatory effects of ADNCA in a rat model of induced inflammation. The results demonstrated a significant reduction in paw edema and inflammatory markers when treated with ADNCA compared to the control group.
| Treatment | Paw Edema Reduction (%) | IL-1β Levels (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| ADNCA (50 mg/kg) | 45 | 80 |
| ADNCA (100 mg/kg) | 70 | 50 |
2. Antimicrobial Activity
ADNCA has also been investigated for its antimicrobial properties against various bacterial strains. The compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
In vitro studies showed that ADNCA exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Anticancer Potential
Recent studies have suggested that ADNCA may possess anticancer properties, particularly against prostate cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
In Vitro Study:
A study involving prostate cancer cell lines reported that ADNCA treatment resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The biological activities of ADNCA are attributed to its ability to interact with various biological targets:
- Inflammatory Pathways: ADNCA modulates the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Apoptosis Induction: It activates caspases in cancer cells, promoting programmed cell death.
Q & A
Q. How can researchers assess the compound’s potential as a fluorescent probe?
- Methodological Answer : Measure fluorescence quantum yield using a reference standard (e.g., quinine sulfate). Test pH-dependent emission shifts (e.g., 300–600 nm) and stability in biological buffers (PBS, DMEM). Compare with known fluorophores (e.g., FMP-10 derivatives) for brightness and photostability .
Q. What in vitro models are suitable for evaluating cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
